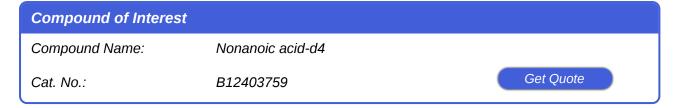


In-Depth Technical Guide to Nonanoic Acid-d4 (CAS Number: 1219795-27-3)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Nonanoic acid-d4**, a deuterated form of nonanoic acid, also known as pelargonic acid. Its primary application lies in its use as a highly effective internal standard for quantitative analysis in mass spectrometry-based studies, particularly in the fields of metabolomics and drug development. This document details its chemical properties, typical applications, and provides insights into experimental protocols.

Core Chemical and Physical Properties

Nonanoic acid-d4 is a stable, isotopically labeled version of nonanoic acid where four hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher mass, allowing for its clear differentiation in mass spectrometric analyses.



Property	Value	Citati
CAS Number	1219795-27-3	
Synonyms	Pelargonic acid-d4, Nonanoic- 6,6,7,7-d4 Acid	
Molecular Formula	C9H14D4O2	_
Molecular Weight	162.26 g/mol	
Appearance	Colorless to light yellow liquid	
Purity	Typically ≥98%	-
Isotopic Enrichment	Commonly ≥99%	-
Storage Conditions	-20°C, protected from light	-

Applications in Research and Drug Development

The primary utility of **Nonanoic acid-d4** stems from its role as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The addition of a known amount of **Nonanoic acid-d4** to a sample allows for the precise quantification of the endogenous, non-deuterated nonanoic acid and other structurally similar fatty acids. This is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, thereby ensuring the accuracy and reproducibility of the results.

Deuterium-labeled internal standards are favored because they co-elute with the analyte of interest under typical chromatographic conditions, yet are distinguishable by their mass-to-charge ratio (m/z). This co-elution helps to compensate for matrix effects, a common challenge in the analysis of complex biological samples.

Experimental Protocols

While specific protocols should be optimized for the particular matrix and analytical instrumentation, the following sections provide a general framework for the use of **Nonanoic acid-d4** as an internal standard.



Sample Preparation for Fatty Acid Analysis

A common procedure for the extraction of fatty acids from biological matrices such as plasma, serum, or tissue involves the following steps:

- Homogenization: Tissues are homogenized in a suitable solvent, often a mixture of chloroform and methanol.
- Internal Standard Spiking: A known amount of Nonanoic acid-d4, dissolved in an appropriate solvent like ethanol or methanol, is added to the homogenate at the beginning of the extraction process.
- Lipid Extraction: A liquid-liquid extraction is performed, typically using a biphasic system like chloroform/methanol/water, to separate the lipids from other cellular components.
- Saponification (for total fatty acid analysis): To measure total fatty acids (both free and esterified), the lipid extract is subjected to saponification with a strong base (e.g., NaOH or KOH) to hydrolyze the ester bonds.
- Acidification and Extraction: The sample is then acidified to protonate the fatty acids, which
 are subsequently extracted into an organic solvent such as hexane or diethyl ether.
- Derivatization (for GC-MS analysis): For GC-MS analysis, the carboxylic acid group of the fatty acids is often derivatized to a more volatile ester form, for example, by reaction with diazomethane or BF3/methanol to form fatty acid methyl esters (FAMEs).

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a powerful technique for the analysis of fatty acids without the need for derivatization.

- Chromatography: Reversed-phase chromatography is commonly employed.
 - Column: A C8 or C18 column is typically used.
 - Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol, or



isopropanol) is used for elution.

- Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is the most common ionization technique for fatty acids.
 - Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. In an MRM experiment, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. For **Nonanoic acid-d4**, the precursor ion would be m/z 161.1, while for nonanoic acid it would be m/z 157.1.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a classic and robust method for fatty acid analysis, typically requiring derivatization.

- Chromatography:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or similar) is commonly used for the separation of FAMEs.
 - Carrier Gas: Helium is the most common carrier gas.
 - Temperature Program: A temperature gradient is employed to ensure the elution of fatty acids with varying chain lengths and degrees of saturation.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) is the standard ionization method.
 - Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring the characteristic fragment ions of the analytes and the internal standard.

Quantitative Data

The following tables summarize key quantitative data for nonanoic acid. While specific mass fragmentation and NMR data for the d4 variant are not readily available in public databases,



the principles of mass spectrometry and NMR allow for predictable shifts from the nondeuterated form.

Table 1: Mass Spectrometry Data for Nonanoic Acid (Non-deuterated)

Ionization Mode	Precursor Ion (m/z)	Major Fragment Ions (m/z)
ESI (-)	157.1 ([M-H] ⁻)	113.1, 71.1
EI (as methyl ester)	172.1 ([M]+)	141.1, 129.1, 87.1, 74.1 (base peak)

For **Nonanoic acid-d4**, the precursor ion in ESI(-) would be m/z 161.1. The fragmentation pattern in EI-MS would show a molecular ion for the methyl ester at m/z 176.1, with fragment ions shifted accordingly based on the position of the deuterium labels.

Table 2: 1H and 13C NMR Chemical Shifts for Nonanoic Acid (Non-deuterated) in CDCl3

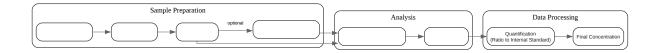
Position	1H Chemical Shift (ppm)	13C Chemical Shift (ppm)	
1 (COOH)	~11.5 (br s)	~180.7	
2 (α)	2.35 (t)	34.1	
3 (β)	1.63 (p)	24.7	
4-7	1.29 (m)	29.1, 29.2, 31.8	
8	1.29 (m)	22.7	
9 (ω)	0.88 (t)	14.1	

For Nonanoic acid-6,6,7,7-d4, the 1H NMR spectrum would show a significant reduction or absence of signals for the protons at positions 6 and 7. The 13C NMR spectrum would show triplets for the deuterated carbons (C6 and C7) due to C-D coupling.

Signaling Pathways and Experimental Workflows



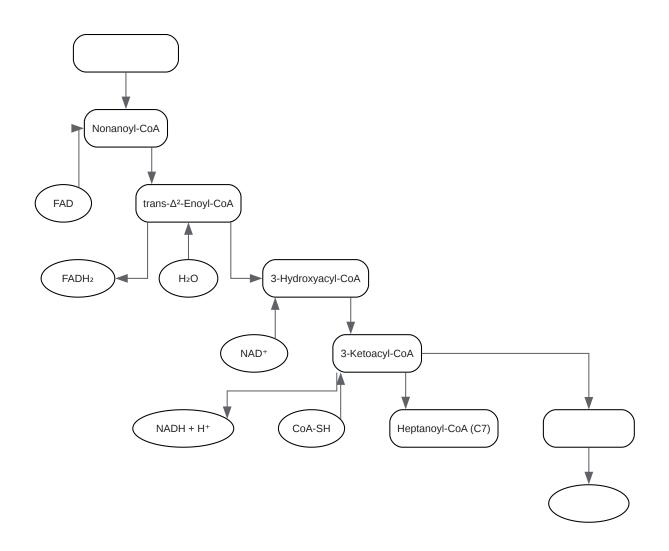
The following diagrams illustrate a typical experimental workflow for the quantitative analysis of fatty acids using **Nonanoic acid-d4** as an internal standard and a simplified representation of fatty acid beta-oxidation, a key metabolic pathway where nonanoic acid is involved.



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Caption: Experimental workflow for fatty acid quantification.





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Caption: Simplified beta-oxidation of nonanoic acid.

In conclusion, **Nonanoic acid-d4** is an indispensable tool for researchers requiring accurate and precise quantification of nonanoic acid and other fatty acids in complex biological samples. Its use as an internal standard significantly enhances the reliability of LC-MS and GC-MS-based analytical methods.



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References

- 1. lipidmaps.org [lipidmaps.org]
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